6-Aminonaphthalene-2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRCUIXRUXGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |
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DSSTOX Substance ID |
DTXSID4044743 | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-00-5, 52365-47-6 | |
| Record name | 6-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broenner's acid | |
| Source | DTP/NCI | |
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| Record name | Broenner's acid | |
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| Record name | 2-Naphthalenesulfonic acid, 6-amino- | |
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| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
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| Record name | 6-aminonaphthalene-2-sulphonic acid | |
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| Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |
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| Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |
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Synthetic Methodologies and Chemical Transformations of 6 Aminonaphthalene 2 Sulfonic Acid
Classical and Modern Synthetic Routes
Sulfonation-Based Industrial Production Approaches
Direct Sulfonation of Aminonaphthalene Precursors
Direct sulfonation of aminonaphthalene precursors is a primary method for synthesizing aminonaphthalenesulfonic acids. For instance, the sulfonation of 1-aminonaphthalene can lead to a mixture of isomers, including 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid. google.com The reaction conditions, such as the concentration of sulfuric acid and temperature, play a crucial role in determining the product distribution. The use of excess sulfuric acid at elevated temperatures, in the presence of certain additives, can favor the formation of a specific isomer like 1-aminonaphthalene-4-sulfonic acid. google.com
Another approach involves the sulfonation of 2-naphthol (B1666908), which, upon further reaction, yields a mixture of aminonaphthalene sulfonic acids. google.com This process typically involves reacting 2-naphthol with sulfuric acid and oleum (B3057394) to produce a sulfonated intermediate. This intermediate is then subjected to ammonolysis to introduce the amino group. google.com
The Bucherer reaction provides an alternative pathway, where a hydroxynaphthalene-sulfonic acid is aminated. For example, 2-hydroxynaphthalene-6-sulfonic acid can be converted to 6-aminonaphthalene-2-sulfonic acid through this method. chemicalbook.comwikipedia.org
Challenges in Isomeric Byproduct Separation and Multi-stage Crystallization
A significant challenge in the synthesis of this compound is the formation of isomeric byproducts. The sulfonation of naphthalene (B1677914) derivatives often results in a mixture of isomers that are difficult to separate due to their similar physical and chemical properties. google.com For example, the sulfonation of 1-aminonaphthalene can yield both 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid, necessitating complex and often lossy separation processes. google.com
Similarly, the sulfonation of 2-naphthol can produce byproducts like 2-hydroxy-3,6-naphthalenedisulfonic acid alongside the desired 2-hydroxy-6,8-naphthalenedisulfonic acid. google.com The separation of these isomers often requires multi-stage crystallization or other purification techniques to isolate the desired product in high purity.
Isomerization and Thermal Treatment Methods Exploiting Thermodynamic Control
Isomerization processes, often driven by thermal treatment, can be employed to convert undesired isomers into the desired product. This approach relies on the principle of thermodynamic control, where the reaction is allowed to reach equilibrium, favoring the most stable isomer. For example, heating a mixture of naphthalenesulfonic acids can lead to the isomerization of the alpha-isomer to the more stable beta-isomer. google.com This technique can be advantageous in maximizing the yield of the desired product.
Purification and Isolation Techniques for Research-Grade this compound
Obtaining high-purity this compound is crucial for its use in research and as a precursor for other fine chemicals.
Recrystallization Methods for Monohydrate Formation
Recrystallization from hot water is a common method for purifying this compound. chemicalbook.com The compound crystallizes from water as a monohydrate in the form of plates. chemicalbook.com However, its solubility in water is low, even at high temperatures, which can make this process challenging. chemicalbook.com The purity of the final product can be assessed by techniques such as high-performance liquid chromatography (HPLC). vwr.comtcichemicals.com
Salt Formation for Enhanced Purity (e.g., Diethylamine (B46881) and S-Benzylisothiuronium Derivatives)
To achieve higher purity, this compound can be converted into its salts. The formation of diethylamine and S-benzylisothiuronium salts has been reported as an effective purification method. chemicalbook.com These salts can be crystallized from suitable solvents to remove impurities, and the pure acid can then be regenerated. The diethylamine salt has a melting point of 190.5-192°C, while the S-benzylisothiuronium salt has a significantly higher melting point of 330°C. chemicalbook.com
Chemical Reactivity Analysis and Reaction Pathways of this compound
The chemical reactivity of this compound is characterized by the presence of both an amino group and a sulfonic acid group on the naphthalene ring.
The amino group can undergo diazotization followed by coupling reactions, a cornerstone of azo dye synthesis. chemicalbook.com The sulfonic acid group, being a deactivating group, influences the position of further electrophilic substitution. For instance, further sulfonation of this compound with 20% oleum at 20°C results in a mixture of the 1,6- and 6,8-disulfonic acids. chemicalbook.com
The compound can also participate in autoxidation reactions, especially in the presence of other reactive species. For example, the autoxidation of 1-amino-2-hydroxynaphthalene-6-sulfonate can lead to the formation of a dimer. dss.go.th Furthermore, this compound can be used in the synthesis of more complex molecules, such as diaryl urea (B33335) derivatives with potential antitumor activity. chemicalbook.com It is also a precursor for fluorescent probes like 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS), which is used to study the conformational state of proteins. abcam.com
Electrophilic Substitution Reactions Involving the Amino Group
The primary amino group on the naphthalene ring is a key functional group that readily undergoes electrophilic substitution, most notably through diazotization. This process transforms the amine into a highly reactive diazonium salt, which serves as a crucial intermediate for the synthesis of a wide array of compounds, particularly azo dyes.
Diazotization and Subsequent Coupling Reactions with Phenols or Amines
The conversion of primary aromatic amines, such as this compound, into diazonium salts is a fundamental reaction in organic synthesis. rsc.org This reaction, known as diazotization, is typically carried out in a cold acidic solution (e.g., hydrochloric or sulfuric acid) with the addition of sodium nitrite. rsc.org The nitrous acid generated in situ reacts with the amino group to form the corresponding arenediazonium salt. rsc.org
These diazonium salts are weak electrophiles but are reactive enough to attack activated aromatic rings, such as those found in phenols and aromatic amines. epa.gov This electrophilic aromatic substitution is known as a diazo coupling reaction. epa.gov For the reaction to be successful, careful control of the pH is essential. epa.gov Coupling with phenols is generally performed under mildly alkaline conditions, which deprotonates the phenol (B47542) to the more strongly activating phenoxide ion. Conversely, coupling with aromatic amines is typically carried out in weakly acidic solutions to ensure sufficient concentration of the free amine, which is the reactive species, rather than its protonated ammonium (B1175870) salt. epa.gov
A variety of aminonaphthalenesulfonic acids are employed in these coupling reactions to produce dyes. nih.gov For instance, coupling components can include various naphthols and their sulfonic acid derivatives, such as beta-naphthol, Schaeffer's acid (2-naphthol-6-sulfonic acid), and R acid (2-naphthol-3,6-disulfonic acid). nih.govnih.gov
Formation of Azo Dyes and Related Chromophores
The primary industrial application of the diazotization of this compound is in the synthesis of azo dyes. wikipedia.org The resulting azo compounds (R-N=N-R') contain an extended system of conjugated double bonds, which causes them to absorb light in the visible spectrum and thus appear colored. epa.gov
This compound is a precursor to a number of commercially significant dyes. chemicalbook.com A notable example is Mordant Yellow 3, an azo dye that can be reduced under anaerobic conditions by bacterial consortia, yielding stoichiometric amounts of its constituent amines: 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate (B10771825). prepchem.comwikipedia.org This biodegradative pathway confirms the structure of the dye as being formed from the coupling of diazotized this compound with salicylic (B10762653) acid.
Other examples of dyes and pigments derived from this compound (also known as Bronner's acid) include Brilliant Acid Scarlet G, Direct Red 4, and others used for dyeing textiles. wikipedia.orgchemicalbook.com The specific properties and color of the final dye depend on the nature of the coupling partner.
Table 1: Examples of Azo Dyes Derived from this compound
| Starting Material | Reaction | Coupling Partner (Example) | Resulting Dye (Example) |
|---|---|---|---|
| This compound | Diazotization and Azo Coupling | 5-Aminosalicylic acid | Mordant Yellow 3 |
| This compound | Diazotization and Azo Coupling | Naphthol derivative | Brilliant Acid Scarlet G |
| This compound | Diazotization and Azo Coupling | Varies | Direct Red 4 |
Oxidation Reactions and Derived Products (e.g., Naphthoquinone Derivatives)
Aminonaphthalenesulfonic acids can undergo oxidation to produce various derivatives, including naphthoquinones. Naphthoquinones are a class of compounds characterized by a naphthalene ring system that has been oxidized to a quinone structure.
A representative reaction is the oxidation of the related compound 1-amino-2-naphthol-4-sulfonic acid to form ammonium 1,2-naphthoquinone-4-sulfonate. researchgate.net In a typical laboratory procedure, this transformation is achieved using nitric acid in an aqueous solution. The reaction proceeds vigorously, evolving nitrogen oxides and forming a paste of the yellow-orange quinone product. researchgate.net The temperature must be carefully controlled, as lower temperatures slow the reaction unsatisfactorily, while higher temperatures can lead to decomposition of the product. researchgate.net
Similar oxidative processes can be applied to other aminonaphthalene derivatives. The oxidation of naphthalenesulfonic acids can also be achieved using strong oxidizing agents like ozone. rsc.org Studies on the degradation of naphthalenesulfonic acids by ozonolysis show that the reaction proceeds via an attack on the aromatic ring, leading to ring cleavage and the formation of highly oxidized organic acids and sulfate (B86663) ions. rsc.orgresearchgate.net The reactivity towards ozone is influenced by the number of sulfonic groups present on the naphthalene ring. researchgate.net
Reduction Reactions and Formation of Sulfonamide Derivatives
While the term "reduction" in the context of azo dyes often refers to the cleavage of the azo linkage, nih.gov a significant transformation of this compound involves the conversion of its sulfonic acid group into a sulfonamide. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. princeton.eduthieme-connect.com
The synthesis of a sulfonamide from a sulfonic acid is typically a two-step process. First, the sulfonic acid or its salt is converted into a more reactive sulfonyl chloride intermediate. thieme-connect.com This can be accomplished by reacting the sodium salt of the naphthalenesulfonic acid with a chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. chemicalbook.comprepchem.comprepchem.com For example, sodium 2-naphthalenesulfonate can be treated with phosphorus pentachloride without external heating to yield 2-naphthalenesulfonyl chloride. prepchem.com
Once the sulfonyl chloride is formed, it can readily react with a primary or secondary amine in the presence of a base to form the desired sulfonamide via an S-N bond-forming coupling reaction. thieme-connect.com This classic method is highly effective for preparing a wide range of sulfonamides. thieme-connect.com
Research has shown that 6-Amino-2-naphthalenesulfonic acid is specifically used as a starting material for the synthesis of complex diaryl urea derivatives that contain a sulfonamide moiety, which have been investigated for their in vitro antitumor activity. chemicalbook.com This highlights the importance of the sulfonic acid to sulfonamide transformation for creating compounds with potential biological applications.
Table 2: General Synthesis of Sulfonamides from this compound
| Step | Reactant | Reagent (Example) | Intermediate/Product |
|---|---|---|---|
| 1 | Sodium 6-aminonaphthalene-2-sulfonate | Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) | 6-Aminonaphthalene-2-sulfonyl chloride |
| 2 | 6-Aminonaphthalene-2-sulfonyl chloride | Amine (R-NH₂) | N-Substituted-6-aminonaphthalene-2-sulfonamide |
Derivatives of 6 Aminonaphthalene 2 Sulfonic Acid: Synthesis, Characterization, and Advanced Research Applications
Synthesis and Structural Elucidation of Novel 6-Aminonaphthalene-2-sulfonic Acid Derivatives
The synthesis of novel derivatives from this compound often involves the modification of its amino and sulfonic acid functionalities. One common approach is the methylation of the amino group to produce 5-(Dimethylamino)naphthalene-1-sulfonic acid. This intermediate can then be chlorinated to form 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, a key precursor for the synthesis of a variety of sulfonamide derivatives. The condensation of this sulfonyl chloride with various primary amines leads to the formation of novel 5-(Dimethylamino)naphthalene sulfonamide derivatives. The chemical structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and elemental analysis stmjournals.in.
Another synthetic route involves the preparation of 6-amino-2-naphthoic acid, which can serve as a building block for further derivatization. One method proceeds by way of 6-bromo-2-naphthylamine, offering a convenient and efficient pathway to the desired product in satisfactory quantities. An alternative, though less efficient, method involves the nitration of 2-naphthylamine to yield 6-nitro-2-naphthylamine, which is subsequently converted to the target compound researchgate.net.
Furthermore, novel naphthoquinone derivatives have been synthesized using 2-hydroxy-1,4-naphthoquinone (lawson) as a starting material in reactions with various arylamines and benzaldehydes. This has led to the characterization of several new classes of compounds, including bis-naphthoquinones, 2-arylaminonaphthoquinones, benzoxanthene-6,11-diones, and benzoacridine-5,6-diones brieflands.com. The structural elucidation of these complex molecules relies heavily on advanced analytical techniques to confirm their unique architectures brieflands.com.
Diaryl Urea (B33335) Derivatives: Antitumor Activity and Mechanistic Investigations
Diaryl urea derivatives have emerged as a privileged structure in the design of anticancer agents due to their ability to form strong hydrogen bonds with biological targets nih.govnih.gov. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of diaryl urea synthesis and their anticancer activities provide a framework for understanding the potential of such derivatives.
Inhibition of Cancer Cell Proliferation Pathways
Numerous diaryl urea derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines nih.gov. For instance, a novel series of diaryl ureas bearing an N-acylhydrazone moiety exhibited significant cytotoxicity against human lung adenocarcinoma (A549), human breast cancer (MDA-MB-231), and human leukemia (HL-60) cell lines nih.gov. One particular compound from this series, compound 1f , showed remarkable potency with IC₅₀ values of 0.41 µM, 0.24 µM, and 0.23 µM against these cell lines, respectively nih.gov.
Another study focused on the design and synthesis of novel diaryl urea derivatives and evaluated their in vitro antiproliferative activities against A549 and HT-29 cell lines. The most active compound, 11j , was found to bind effectively to the active site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, through interactions similar to the established drug sorafenib semanticscholar.org. A further structure-activity relationship (SAR) guided design led to the synthesis of a new set of derivatives, with compound 6a emerging as a highly potent agent with IC₅₀ values of 15.28 µM and 2.566 µM against HT-29 and A549 cells, respectively nih.gov.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1f | A549 (Lung) | 0.41 |
| MDA-MB-231 (Breast) | 0.24 | |
| HL-60 (Leukemia) | 0.23 | |
| 6a | HT-29 (Colon) | 15.28 |
| A549 (Lung) | 2.566 | |
| 11j | A549 (Lung) | Potent (Specific IC₅₀ not provided) |
| HT-29 (Colon) | Potent (Specific IC₅₀ not provided) |
Induction of Apoptosis and Disruption of Cell Cycle Progression
Beyond inhibiting proliferation, certain derivatives of this compound and related compounds have been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. For example, 6-Amino-SPD and 6-Morpholino-SPD derivatives were found to induce apoptosis in the K562 human leukemia cell line. Specifically, 6-Amino-SPD led to a significant increase in both early (25.8%) and late (29%) apoptotic cells, while 6-Morpholino-SPD caused a substantial accumulation of cells in late apoptosis (53.4%) semanticscholar.org.
Novel naphthalene-based diarylamide derivatives have also been investigated for their effects on the cell cycle. Compound 9a , a pan-Raf kinase inhibitor, was shown to induce G2/M phase arrest and trigger dose-dependent apoptosis in the A375 melanoma cell line core.ac.uk. Similarly, certain benzimidazole derivatives have been demonstrated to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549 researchgate.net. These compounds were found to arrest the cell cycle at different phases, such as the G1, S, or G2/M phases, depending on the specific compound and cell line researchgate.net.
Down-regulation of Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). The dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for anticancer drug development nih.govmdpi.com. Urea-containing derivatives have shown promise in modulating CDK activity. For instance, a series of novel carnosic acid derivatives incorporating a urea moiety were synthesized and evaluated for their anticancer properties. The most promising compound, derivative 14 , was found to induce cell cycle arrest at the G0/G1 phase by downregulating CDK4 and CDK6 in SW480 colorectal cancer cells mdpi.com. Molecular docking studies further revealed that this compound could establish several key interactions within the active site of CDK6 mdpi.com.
The well-studied compound 8-anilino-1-naphthalene sulfonate (ANS) has been identified as a type IV CDK inhibitor. It binds to monomeric CDK2 in a cavity near the DFG region, inducing a structural change that disrupts its interaction with the activator protein cyclin A nih.gov. This highlights the potential of naphthalene (B1677914) sulfonic acid derivatives to act as allosteric inhibitors of CDKs.
Fluorescent Probes Derived from this compound
Derivatives of aminonaphthalene sulfonic acids are well-known for their environmentally sensitive fluorescence, making them valuable tools as molecular probes in biological and chemical systems nih.govacs.org.
N-Phenyl-N-methyl Derivatives: Polarity Sensitivity and Charge Separation Studies
The fluorescence properties of (phenylamino)naphthalenesulfonic acids, such as derivatives of this compound, are highly dependent on the polarity of their environment. These compounds are typically weakly fluorescent in polar solvents like water but exhibit significantly enhanced fluorescence quantum yields in less polar media stmjournals.innih.gov. This solvatochromic behavior is a hallmark of intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting naphthalene ring system upon photoexcitation mdpi.comnih.govekb.eg.
The synthesis of such fluorescent probes can be achieved through methods like the Ullmann coupling, which allows for the formation of C(aryl)-N bonds. For instance, microwave-assisted copper(0)-catalyzed Ullmann coupling has been successfully employed to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives with improved yields and under milder conditions compared to traditional methods nih.govacs.org. This synthetic strategy could be adapted for the preparation of N-phenyl-N-methyl derivatives of this compound.
Applications in Biotin-Avidin Interaction Assays
A significant application of this compound derivatives is in the study of biotin-avidin interactions, one of the strongest non-covalent interactions known in nature. researchgate.net The fluorescent probe 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) has been effectively used to develop a sensitive fluorometric assay for quantifying both biotin and avidin. nih.gov
The principle of this assay is based on the displacement of the fluorescent probe. When 2,6-ANS is in the presence of avidin, its fluorescence is significantly enhanced and experiences a hypsochromic (blue) shift in its emission wavelength. nih.gov This occurs as the probe binds to the biotin binding sites on the avidin protein. The environment of the biotin binding site on avidin is apolar, which restricts the movement of the probe and shields it from the quenching effects of water. nih.gov
When biotin is introduced into the system, it displaces the bound 2,6-ANS from the avidin binding sites due to its much higher affinity. This displacement releases the probe back into the aqueous environment, leading to a concomitant quenching of its fluorescence. nih.gov The decrease in fluorescence intensity is directly proportional to the amount of biotin present, allowing for its accurate quantification. This displacement method provides the same stoichiometric results as the established method using 4'-hydroxyazobenzene-2-carboxylic acid. nih.gov
The use of 2,6-ANS in biotin-avidin interaction assays offers several advantages over other methods. It provides high sensitivity without the need to prepare and purify a covalent avidin conjugate. nih.gov Furthermore, the probe itself is stable, has a large Stokes shift, and the assay is not subject to interference from other proteins. nih.gov Research has shown that the binding of 2,6-ANS to avidin involves a single class of binding sites, with a molar ratio of approximately one 2,6-ANS binding site per biotin binding site. nih.gov This suggests that the binding sites for 2,6-ANS and biotin are at least partially overlapping. nih.gov
| Parameter | Value |
| Probe | 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) |
| Dissociation Constant (Kd) for Avidin | 203 +/- 16 µM nih.gov |
| Molar Fluorescence of Bound Probe | 6.8 +/- 1.0 µM⁻¹ nih.gov |
| Molar Fluorescence of Free Probe | 0.061 +/- 0.008 µM⁻¹ nih.gov |
| Fluorescence Enhancement Ratio | 111 +/- 22 nih.gov |
| Kosower's Z factor for Binding Site | 82.1 nih.gov |
Utility in Protein Interaction Studies and Conformational Dynamics
Derivatives of this compound, particularly anilinonaphthalene sulfonates (ANS), are powerful tools for investigating protein interactions and their conformational dynamics. nih.gov These molecules are weakly fluorescent in polar environments like water, but their fluorescence quantum yield increases significantly in nonpolar environments or when bound to the hydrophobic regions of proteins. nih.gov This property makes them excellent extrinsic fluorescent probes for studying the structure and dynamics of proteins.
The mechanism behind this fluorescence enhancement involves the interaction of the probe with the protein. The negatively charged sulfonate group of ANS plays a crucial role, often anchoring the probe to cationic side chains of amino acids like lysine and arginine on the protein surface. nih.govnih.gov The anilinonaphthalene core then binds to nearby hydrophobic pockets. nih.gov This binding to a nonpolar, sterically constrained environment reduces the rate of non-radiative decay processes, leading to a higher fluorescence quantum yield and a blue shift in the emission spectrum. nih.gov
This sensitivity to the local environment allows researchers to:
Identify and characterize hydrophobic binding sites: The enhancement of ANS fluorescence upon addition to a protein solution is a strong indicator of the presence of accessible hydrophobic pockets on the protein's surface. This has been used to study a variety of proteins, including serum albumin, apomyoglobin, and alcohol dehydrogenase. nih.gov
Monitor conformational changes: Any process that alters the conformation of a protein and exposes or sequesters hydrophobic sites can be monitored by changes in ANS fluorescence. nih.gov This includes protein folding and unfolding, allosteric regulation, and the binding of ligands or other proteins. nih.gov
Study protein-protein interactions: The formation of a protein complex can create or modify hydrophobic interfaces, which can be detected by changes in the fluorescence of ANS derivatives. nih.gov
The versatility of these probes is further enhanced by the ability to synthesize a range of derivatives with different spectral properties. nih.gov By altering the substitutions on the anilino or naphthalene rings, researchers can create probes with varying quantum yields, absorption and emission maxima, and sensitivities to their environment, allowing for the selection of the optimal probe for a specific biological question. nih.govacs.org
| ANS Derivative (Structure) | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Water | 350 | 515 | 0.004 |
| Ethylene Glycol | 368 | 468 | 0.37 | |
| Derivative with electron-donating group | Water | 355 | 520 | Low |
| Ethylene Glycol | 375 | 480 | High | |
| Derivative with electron-withdrawing group | Water | 345 | 510 | Low |
| Ethylene Glycol | 360 | 460 | Moderate |
Note: The data in this table is illustrative of the typical behavior of ANS derivatives based on findings in the literature. Exact values can vary. acs.org
Advanced Applications in Chemical and Biochemical Research
Fluorescent Probes for Molecular Environment Sensing and Biophysical Studies
The fluorescence characteristics of aminonaphthalene sulfonic acids are highly sensitive to the polarity of their surrounding environment, a phenomenon known as solvatochromism. This property makes them valuable as fluorescent probes in various biophysical studies.
The fluorescence emission spectrum of 6-Aminonaphthalene-2-sulfonic acid (6-ANS) is notably influenced by the polarity of the solvent. ekb.eg As solvent polarity increases, the absorption peaks show a slight shift to longer wavelengths (bathochromic shift). ekb.eg A more pronounced bathochromic shift is observed in the fluorescence emission spectra under the same conditions, which indicates a larger dipole moment in the excited state compared to the ground state. ekb.eg This sensitivity to the microenvironment is a key characteristic of fluorescent probes used to investigate the properties of complex systems like proteins and membranes.
The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, is also significantly affected by the environment. For instance, a derivative, 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS), is essentially non-fluorescent in water but becomes highly fluorescent when bound to the hydrophobic domains of proteins (quantum yield ~0.72) or to membranes (quantum yield ~0.27). abcam.comabcam.com This enhancement is attributed to the reduced access of water molecules, which can quench fluorescence, and the rigid environment provided by the binding site. Similarly, the fluorescence quantum yields of 1,8-anilinonaphthalene sulfonic acid (1,8-ANS) and 2,6-anilinonaphthalene sulfonic acid (2,6-ANS) are significantly enhanced upon inclusion in cyclodextrins, which provide a nonpolar cavity. nih.gov
Table 1: Photophysical Properties of this compound Derivatives in Different Environments
| Compound | Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) | Water | - | - | ~0 |
| 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) | Bound to Proteins | 321 | 446 | ~0.72 abcam.comabcam.comcaymanchem.com |
| 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) | Bound to Membranes | - | - | ~0.27 abcam.comabcam.com |
| 2-Aminonaphthalene-6-sulfonate (6-ANS) | Various Solvents | Shifts with polarity | Shifts with polarity | Varies with solvent ekb.eg |
Data compiled from multiple sources. ekb.egabcam.comabcam.comcaymanchem.com
Derivatives of this compound, such as 6-(p-toluidinyl)naphthalene-2-sulfonic acid (TNS), have proven to be sensitive probes for monitoring conformational changes in proteins. nih.gov When TNS binds to a protein, its fluorescence properties can change in response to ligand binding or other events that alter the protein's conformation.
A notable example is the study of yeast hexokinase, where TNS was used as a non-perturbing probe. nih.gov The binding of different sugar ligands to the enzyme induced distinct conformational states that could be differentiated by monitoring the fluorescence of bound TNS. nih.gov For instance, the binding of a good substrate like glucose resulted in a significant 37% enhancement of TNS fluorescence. nih.gov In contrast, the binding of a five-carbon sugar inhibitor, lyxose, caused a slight quenching of the fluorescence. nih.gov These changes in fluorescence reflect alterations in the hydrophobicity and structure of the TNS binding site, providing insights into the mechanism of enzyme action. nih.govnih.gov
Aminonaphthalene sulfonic acid derivatives are widely used as fluorescent probes to study the properties of biological membranes. nih.govcapes.gov.br Their fluorescence is highly sensitive to the polarity and fluidity of the lipid bilayer. When these probes partition from the aqueous phase into the less polar environment of the membrane, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.
For example, 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) is practically non-fluorescent in water but exhibits strong fluorescence when it binds to membranes. abcam.comabcam.com This property allows researchers to study various aspects of membrane structure and function, such as lipid phase transitions, membrane potential, and the binding of molecules to the membrane surface. nih.govcapes.gov.br The anilinonaphthalene sulfonate (ANS) class of dyes, to which TNS belongs, has been instrumental in characterizing the energized state of membranes in bacteria. nih.gov
Biochemical Role of this compound in Enzymatic Systems
While the primary application of this compound and its derivatives in biochemistry is as fluorescent probes, they also participate in interactions with enzymatic systems that are of research interest.
Currently, there is limited specific information available in the scientific literature detailing the role of this compound as a direct activator of enzymatic reactions. While its derivatives are used to study enzyme conformational changes upon activation by other molecules, its direct role as an activator is not well-documented.
The interaction of aminonaphthalene sulfonic acid derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been a subject of extensive study. nih.gov These proteins are known to have binding sites for a wide variety of molecules, and fluorescent probes are valuable tools for characterizing these interactions.
The binding of aminonaphthalenesulfonic acid derivatives to serum albumins typically results in a significant enhancement of their fluorescence. nih.gov Studies with various derivatives have shown that the number of binding sites on human and bovine serum albumins can differ. nih.gov The driving force for this binding is thought to be related to the structural characteristics of the amino acid sequences surrounding tryptophan residues in the protein, which create hydrophobic pockets. nih.gov The interaction of these probes with albumin can be influenced by the presence of other molecules, allowing for the study of competitive binding.
Supramolecular Chemistry and Host-Guest Systems Involving this compound
The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent interactions. Within this field, this compound, also known as Brönner's acid, serves as an interesting building block for the construction of complex host-guest systems. Its rigid naphthalene (B1677914) core, coupled with the presence of both an amino group and a sulfonic acid group, allows for a variety of intermolecular interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions are fundamental to the formation of organized molecular assemblies with specific functions.
Fluorescence Enhancement in Calixarene (B151959) Assemblies
Calixarenes are macrocyclic compounds that are well-known for their ability to act as host molecules, encapsulating smaller guest molecules within their cavities. The formation of host-guest complexes with calixarenes can significantly alter the photophysical properties of the guest molecule. While direct studies on the fluorescence enhancement of this compound within calixarene assemblies are not extensively documented, the principles of such interactions can be inferred from studies on similar aminonaphthalenesulfonic acid derivatives.
The inclusion of a fluorescent guest molecule, such as an aminonaphthalenesulfonic acid, into the hydrophobic cavity of a calixarene can lead to a significant enhancement of its fluorescence quantum yield. This phenomenon is primarily attributed to the shielding of the guest molecule from the quenching effects of the aqueous environment and the restriction of intramolecular rotations that can lead to non-radiative decay pathways. The interactions between the host and guest are typically studied using techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC). rsc.org
Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, are particularly effective hosts for charged organic molecules in aqueous solutions. nih.gov The sulfonate groups at the upper rim of the calixarene provide water solubility and can also engage in electrostatic interactions with cationic guests. nih.gov In the case of this compound, the amino group can be protonated to form a cationic species, which can then be recognized and bound by a sulfonated calixarene. The binding process can be monitored by observing the changes in the fluorescence spectrum of the aminonaphthalenesulfonic acid upon addition of the calixarene.
| Property | Description |
| Host Molecule | Calix[n]arene (e.g., p-sulfonatocalix wikipedia.orgarene) |
| Guest Molecule | This compound |
| Driving Forces for Complexation | Hydrophobic interactions, hydrogen bonding, electrostatic interactions, π-π stacking |
| Expected Outcome | Enhancement of guest fluorescence, shifts in emission wavelength |
| Characterization Techniques | Fluorescence Spectroscopy, NMR, Isothermal Titration Calorimetry (ITC) |
Interactions within Cyclodextrin-Based Polymeric Systems
Cyclodextrins are another important class of macrocyclic hosts capable of forming inclusion complexes with a wide variety of guest molecules. The hydrophobic inner cavity of cyclodextrins can encapsulate nonpolar molecules or moieties, while the hydrophilic exterior ensures water solubility. The interaction of aminonaphthalenesulfonic acids with cyclodextrins has been a subject of interest due to the potential for creating fluorescent sensors and other functional materials.
A study on the interaction of 2-naphthylamine-6-sulfonate (a structural isomer of this compound) with β-cyclodextrin revealed the formation of a 1:1 inclusion complex. The formation of this complex was accompanied by a significant enhancement in the fluorescence of the guest molecule. The association constant for this complex was determined using fluorescence titration, providing quantitative insight into the stability of the host-guest assembly.
The driving forces for the inclusion of aminonaphthalenesulfonic acids into the cyclodextrin (B1172386) cavity are primarily hydrophobic interactions and van der Waals forces between the naphthalene ring of the guest and the inner surface of the cyclodextrin. Hydrogen bonding between the substituent groups of the guest and the hydroxyl groups at the rim of the cyclodextrin can also contribute to the stability of the complex.
Cyclodextrin-based polymers, which consist of multiple cyclodextrin units linked together, can exhibit enhanced binding affinities and selectivities for guest molecules compared to monomeric cyclodextrins. These polymeric systems can create a microenvironment that is highly favorable for guest encapsulation, leading to even greater fluorescence enhancements. The study of these interactions is crucial for the development of sensitive fluorescent probes for various analytical applications.
| Parameter | Value | Reference |
| Host | β-Cyclodextrin | |
| Guest | 2-Naphthylamine-6-sulfonate | |
| Stoichiometry | 1:1 | |
| Primary Driving Forces | Hydrophobic interactions, van der Waals forces |
Coordination Chemistry of the Sulfonate Moiety in Extended Solids
The sulfonate group (–SO₃H) of this compound is a versatile functional group that can participate in coordination bonding with metal ions. This property allows for the use of this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional extended networks.
The sulfonate group can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging, leading to a rich diversity of structural topologies. The resulting coordination polymers and MOFs can exhibit interesting properties, such as porosity, catalytic activity, and luminescence, which are dependent on the nature of both the metal ion and the organic linker.
The development of new coordination polymers and MOFs based on this compound and its derivatives holds promise for applications in areas such as gas storage and separation, catalysis, and chemical sensing.
| Feature | Description |
| Building Block | This compound (as a ligand) |
| Coordinating Group | Sulfonate (–SO₃⁻) |
| Resulting Structures | Coordination polymers, Metal-Organic Frameworks (MOFs) |
| Potential Applications | Gas storage, catalysis, sensing, luminescence |
| Structural Influence | Metal coordination geometry, hydrogen bonding from the amino group |
Environmental Biotransformation and Remediation of 6 Aminonaphthalene 2 Sulfonic Acid
Biodegradation Pathways and Microbial Consortia
The complete breakdown of 6-aminonaphthalene-2-sulfonic acid in the environment is not typically accomplished by a single microbial species but rather by a community of bacteria working in concert. oup.com This cooperative degradation highlights the complexity of bioremediation processes for such recalcitrant molecules.
A classic example of this microbial synergy is the mutualistic relationship observed between two Pseudomonas strains, designated BN6 and BN9, which were isolated from a mixed bacterial community from the River Elbe in Germany. nih.govnih.gov While Pseudomonas sp. BN6 can initiate the degradation of this compound on its own, it leads to the accumulation of black, polymeric substances. nih.govnih.gov The complete and efficient degradation of the parent compound is achieved through a partnership with Pseudomonas sp. BN9. nih.govnih.gov
In this symbiotic relationship, strain BN6 performs the initial, crucial step of converting this compound into an intermediate metabolite. nih.govnih.gov This intermediate is then fully degraded by strain BN9. nih.govnih.gov This division of labor prevents the buildup of inhibitory byproducts and allows for the complete mineralization of the original pollutant. Research has also identified a stable mixed culture of eleven different bacterial strains from the genera Flavobacterium, Bacillus, and Pseudomonas that can effectively degrade this compound without the accumulation of intermediates. oup.com
The biodegradation of this compound by Pseudomonas sp. BN6 begins with a highly specific, regioselective attack on the naphthalene (B1677914) ring. nih.govnih.gov The bacterium employs a dioxygenase enzyme to target the 1,2-position of the naphthalene skeleton. nih.govnih.gov This initial enzymatic reaction leads to the formation of a key intermediate metabolite, 5-aminosalicylate (B10771825). nih.govnih.gov The production of 5-aminosalicylate from this compound has been observed to occur in stoichiometric amounts, indicating a direct and efficient conversion process. nih.gov This metabolite is then utilized by Pseudomonas sp. BN9 for its growth, completing the degradation pathway. ethz.ch
Through prolonged exposure and adaptation, microbial cultures like Pseudomonas sp. BN6 can evolve to exhibit expanded substrate specificity. nih.govnih.gov After a period of adaptation to growth on this compound, strain BN6 demonstrated the ability to readily convert a range of other naphthalene-2-sulfonates. nih.govnih.gov Specifically, it could metabolize naphthalene-2-sulfonates that had amino or hydroxyl groups at the 5-, 6-, 7-, or 8-positions. nih.govnih.gov In these transformations, the corresponding aminosalicylates or hydroxysalicylates were produced and released in stoichiometric quantities. nih.gov This adaptive capability underscores the potential of microbial populations to develop broader degradative capacities for a class of structurally related pollutants.
| Bacterial Strain | Role in Degradation | Initial Substrate | Key Metabolite |
| Pseudomonas sp. BN6 | Initial conversion | This compound | 5-Aminosalicylate |
| Pseudomonas sp. BN9 | Complete degradation of intermediate | 5-Aminosalicylate | Fumarate and Pyruvate |
| Mixed Culture (Flavobacterium, Bacillus, Pseudomonas) | Stable and complete degradation | This compound | No accumulation of intermediates |
Bioremediation Strategies for Aromatic Sulfonic Acids and Azo Dyes
The insights gained from studying the biodegradation of this compound have direct applications in developing bioremediation strategies for industrial wastewater containing sulfonated aromatic compounds and azo dyes. These strategies often involve creating specific environmental conditions to facilitate microbial activity.
A highly effective approach for the complete degradation of sulfonated azo dyes, such as Mordant Yellow 3, is a sequential or alternating anaerobic-aerobic treatment process. asm.orgnih.govsciepub.com This dual-phase strategy is necessary because the initial reductive cleavage of the azo bond (-N=N-) occurs most efficiently under anaerobic conditions, while the subsequent degradation of the resulting aromatic amines is typically an aerobic process. mdpi.comresearchgate.net
In a model system using a bacterial consortium grown on this compound, the sulfonated azo dye Mordant Yellow 3 was effectively reduced under anaerobic conditions. asm.orgnih.gov This reduction resulted in the generation of stoichiometric amounts of the aromatic amines 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate, which were released into the medium. asm.orgnih.gov Upon re-aeration of the culture, these amines were then mineralized by members of the bacterial community. asm.orgnih.gov This demonstrates that a single microbial consortium can carry out the complete mineralization of a complex azo dye when subjected to alternating anaerobic and aerobic phases. asm.orgnih.gov
| Treatment Phase | Process | Substrate | Products |
| Anaerobic | Reductive cleavage of azo bond | Mordant Yellow 3 | 6-Aminonaphthalene-2-sulfonate and 5-Aminosalicylate |
| Aerobic | Mineralization of aromatic amines | 6-Aminonaphthalene-2-sulfonate and 5-Aminosalicylate | Carbon dioxide, water, and inorganic ions |
The bacterial reduction of azo dyes, particularly those that are sulfonated, is a complex process. Because many azo dyes are large and polar molecules, they are often unable to passively diffuse across the bacterial cell membrane. mdpi.comnih.gov The ability of the mixed bacterial culture to reduce Mordant Yellow 3 has been linked to the presence of Pseudomonas sp. BN6. asm.orgnih.govresearchgate.net It is proposed that this strain possesses a transport system for naphthalenesulfonic acids that can also recognize and facilitate the uptake of sulfonated azo dyes. asm.orgnih.govresearchgate.net
Once inside the cytoplasm, these dyes are then believed to be gratuitously reduced by non-specific reductases. asm.orgnih.govresearchgate.net These enzymes, which may include flavin-dependent reductases, utilize reducing equivalents like NADH or NADPH to cleave the azo bond, leading to the decolorization of the dye. nih.govjuniperpublishers.com This process is considered "gratuitous" because the bacterium does not necessarily derive energy from this initial reduction step. The presence of membrane-bound azo reductase activity has also been identified in Sphingomonas sp. strain BN6, suggesting that the reduction of azo dyes by bacteria does not always require the transport of the dyes or reduced flavins across the cell membrane. nih.gov
Computational Modeling for Environmental Fate Prediction
Computational modeling serves as a crucial tool for estimating the environmental fate of chemical compounds, offering predictive insights where experimental data may be limited. These models are particularly valuable for screening large numbers of chemicals for persistence and for prioritizing substances for further testing.
Quantitative Structure-Activity Relationship (QSAR) Models for Biodegradation Rates
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a molecule with a specific activity, such as its rate of biodegradation. oup.com For a compound like this compound, these models predict its environmental persistence by analyzing its structural features without conducting extensive laboratory tests. The general approach involves using the chemical structure, typically in a simplified format like SMILES (Simplified Molecular Input Line Entry System), to calculate a variety of molecular descriptors. asm.org These descriptors are then fed into a statistical model to predict biodegradability.
Several types of QSAR models are utilized for predicting the biodegradation of organic compounds:
Machine Learning Models: More advanced platforms, like BiodegPred, employ machine learning algorithms such as Support Vector Machines (SVM). asm.org These models are trained on large datasets of compounds with known experimental biodegradability. The algorithm learns complex relationships between a wide array of molecular descriptors (e.g., topological, electronic, physicochemical) and the observed biodegradation behavior. asm.org For this compound, the model would calculate its unique set of descriptors and use the trained algorithm to classify it as biodegradable or persistent. asm.org
Expert System Models: Systems like CATABOL combine statistical modeling with expert knowledge of microbial catabolism. oup.com They attempt to predict plausible biodegradation pathways and estimate the likelihood of each step occurring. This provides a more nuanced prediction than a simple biodegradable/non-biodegradable classification.
The table below summarizes common QSAR modeling approaches applicable to predicting the biodegradation of this compound.
| Model Type | Principle | Example Program(s) | Input Data | Predicted Output |
| Group Contribution | Sums the contributions of molecular fragments to biodegradability. | BIOWIN | Chemical Structure | Probability of rapid biodegradation (e.g., days to weeks). |
| Machine Learning | Uses algorithms (e.g., SVM) trained on experimental data to find complex patterns. | BiodegPred | Chemical Structure (SMILES) | Classification as biodegradable or recalcitrant. |
| Expert System | Combines statistical data with established rules of microbial metabolism. | CATABOL | Chemical Structure | Probabilistic assessment of biodegradability and likely pathways. |
This table is generated based on information from sources oup.comasm.org.
Validation with Experimental Half-Life Data from Environmental Microcosms
While QSAR models provide valuable predictions, they must be validated with experimental data. For this compound, specific experimental half-life data from environmental microcosm studies are not widely available in the reviewed scientific literature. However, numerous studies have unequivocally confirmed its biodegradability under various conditions, providing qualitative and semi-quantitative validation of its susceptibility to microbial degradation.
Microcosm studies, which use samples of soil or water from a specific environment, have been instrumental in identifying microbial communities capable of breaking down this compound. A key finding is the isolation of mixed bacterial communities from river water that can achieve complete degradation of the compound. nih.govnih.gov In one such study, a mutualistic relationship between two Pseudomonas strains, designated BN6 and BN9, was identified. nih.gov Strain BN6 performs the initial breakdown of this compound into 5-aminosalicylate, which is then fully mineralized by strain BN9. asm.orgnih.gov
Another study demonstrated that a stable, mixed culture containing Flavobacterium, Bacillus, and Pseudomonas genera could effectively degrade the compound through multiple subcultures, noting that the well-adapted culture degraded it rapidly without the accumulation of intermediate products. oup.com
The table below summarizes findings from key experimental studies on the biodegradation of this compound. Although precise half-lives are not stated, the results confirm the compound's biodegradability and identify the key microorganisms and pathways involved.
| Microcosm/Culture Type | Microbial Genera Identified | Key Findings | Outcome | Reference |
| Mixed Bacterial Community | Pseudomonas | A two-strain (Pseudomonas sp. BN6 and BN9) mutualistic culture completely degrades the compound. | Complete degradation via intermediate 5-aminosalicylate. | asm.orgnih.govnih.gov |
| Mixed Bacterial Culture | Flavobacterium, Bacillus, Pseudomonas | A stable 11-strain mixed culture was effective in degradation through numerous subcultures. | Fast degradation without accumulation of intermediates. | oup.com |
| Anaerobic-Aerobic Process | Mixed bacterial consortium | Biomass grown aerobically on 6-aminonaphthalene-2-sulfonate could anaerobically reduce an azo dye to its constituent amines (including 6-aminonaphthalene-2-sulfonate), which were then mineralized upon re-aeration. | Total degradation of a complex dye achieved via the metabolic capability of the 6A2NS-degrading culture. | asm.org |
These experimental results, while not providing a specific half-life, support the general predictions of QSAR models that this compound is not recalcitrant and can be degraded by microbial communities present in the environment.
Q & A
Basic Research Questions
Q. What microbial degradation pathways are involved in the mineralization of 6A2NS?
- Methodological Answer : The complete degradation of 6A2NS requires a mutualistic interaction between bacterial strains. Strain BN6 initiates regioselective oxidation at the 1,2-position of the naphthalene ring, converting 6A2NS to 5-aminosalicylic acid (5AS). Strain BN9 subsequently degrades 5AS. Experimental validation involves isolating co-cultures, monitoring metabolite accumulation via HPLC, and verifying mineralization through CO₂ production assays .
Q. What spectroscopic techniques are used to study solvent polarity effects on 6A2NS derivatives?
- Methodological Answer : Fluorescence spectroscopy, combined with Lippert-Mataga plots, is employed to analyze solvent sensitivity. For example, the N-phenyl-N-methyl derivative of 6A2NS exhibits enhanced polarity sensitivity due to increased charge separation. Measurements in ethanol-water mixtures and comparisons with unsubstituted analogs are critical for distinguishing general vs. specific solvent effects .
Q. How are azo dye derivatives of 6A2NS synthesized and characterized?
- Methodological Answer : Derivatives like Acid Green 12 are synthesized via diazo coupling reactions, where 6A2NS acts as a sulfonic acid precursor. Regioselectivity is confirmed using NMR spectroscopy, while purity is assessed via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can kinetic discrepancies in 6A2NS degradation between suspended and immobilized bacterial systems be resolved?
- Methodological Answer : Immobilized systems often show reduced mass transfer rates compared to suspended cultures. To address discrepancies, measure CO₂ production rates under identical conditions and apply Michaelis-Menten kinetics with adjustments for diffusion limitations. Use immobilized cell bioreactors with controlled pore sizes to optimize substrate accessibility .
Q. What experimental strategies ensure reproducibility in microbial consortia studies for 6A2NS degradation?
- Methodological Answer : Maintain stability by using mixed cultures with >10 strains (e.g., Flavobacterium, Pseudomonas, Bacillus) and serial subculturing in minimal media. Monitor degradation efficiency via UV-Vis spectroscopy (loss of 6A2NS absorbance at 290 nm) and track community dynamics via 16S rRNA sequencing .
Q. How do unexpected metabolites arise during 6A2NS biodegradation, and how are they identified?
- Methodological Answer : Black polymer accumulation in monocultures of strain BN6 indicates incomplete degradation. Use GC-MS to identify non-stoichiometric metabolites (e.g., hydroxylated intermediates) and compare retention times with synthetic standards. Enzyme assays (e.g., dioxygenase activity in BN6) clarify substrate specificity .
Q. What computational models predict the environmental fate of 6A2NS and its derivatives?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates based on substituent electronic effects (e.g., amino vs. sulfonic acid groups). Validate with experimental half-life data from river water microcosms .
Data Contradiction Analysis
Q. Why do some co-cultures lose 6A2NS degradation capability over time?
- Key Insights : Smaller co-cultures (4–5 strains) may lack metabolic redundancy, leading to functional collapse. In contrast, an 11-strain consortium remains stable due to cross-feeding and niche partitioning. Validate via metatranscriptomics to identify critical pathways (e.g., 5AS metabolism in BN9) .
Q. How to reconcile conflicting reports on substrate specificity of 6A2NS-degrading enzymes?
- Resolution : Strain BN6’s enzyme activity varies with adaptation time. Prolonged exposure to 6A2NS broadens substrate range (e.g., oxidation of 5-, 7-, or 8-substituted naphthalenes). Use enzyme purification (e.g., 1,2-dihydroxynaphthalene dioxygenase) and in vitro assays to confirm regiospecificity .
Tables for Key Data
| Degradation Efficiency in Different Systems |
|---|
| System Type |
| -------------- |
| Suspended BN6/BN9 |
| Immobilized BN6/BN9 |
| 11-Strain Consortium |
| Fluorescence Properties of 6A2NS Derivatives |
|---|
| Derivative |
| -------------- |
| 6A2NS (unsubstituted) |
| N-Ph-N-Me-6A2NS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
